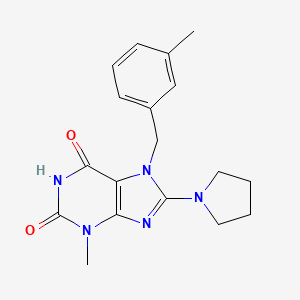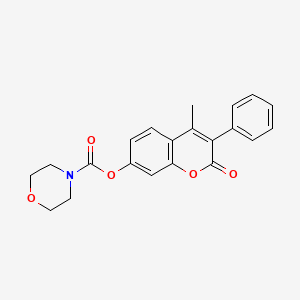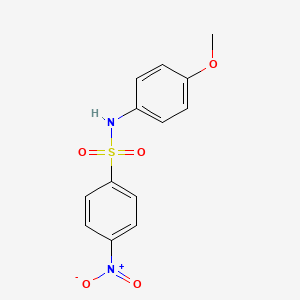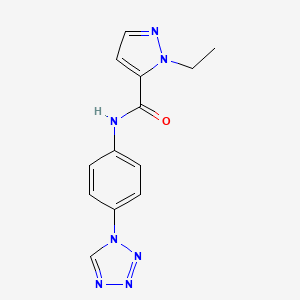
2-(4-Methylphenoxy)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)-3-pyridinamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxyfunctionalization of Pyridine Derivatives
Pyridinols and pyridinamines, like 2-(4-Methylphenoxy)-3-pyridinamine, are significant intermediates in the chemical industry. They are in demand as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The use of enzymes or whole cells for the preparation of hydroxylated pyridines, such as aminopyridinols, offers an attractive alternative to traditional chemical synthesis methods. Burkholderia sp. MAK1 has shown the ability to convert various pyridin-2-amines into hydroxyl derivatives, demonstrating the potential for bio-based production of such compounds (Stankevičiūtė et al., 2016).
Synthesis of Pyridine Derivatives for Biological Studies
Pyridine derivatives, including this compound, have been synthesized for use in biological studies due to their potential mutagenic and carcinogenic properties. For instance, 5-Phenyl-2-pyridinamine, a structurally related compound, has been synthesized in various ways to make it available for biological research. This highlights the importance of such compounds in toxicological and pharmacological studies (Stavenuiter et al., 1985).
Chiral Pyridine-Based Macrobicyclic Clefts
Chiral pyridine-based macrobicyclic clefts, related to this compound, have been synthesized and studied for their ability to recognize ammonium salts enantiomerically. These compounds demonstrate potential applications in chiral recognition and separation processes, which are crucial in various fields including pharmaceuticals and fine chemicals (Hellier et al., 1996).
NMR Spectroscopic Studies
NMR spectroscopy has been used to study the structure of pyridine derivatives, which are closely related to this compound. These studies provide valuable insights into the molecular structure and electronic properties of pyridine derivatives, enhancing our understanding of their behavior in various chemical and biological contexts (Vögeli & Philipsborn, 1973).
Phosphine-Catalyzed Annulation for Pyridine Derivatives
Phosphine-catalyzed [4 + 2] annulation has been utilized to synthesize tetrahydropyridines, a class of compounds related to this compound. This method offers a highly efficient and regioselective approach for creating complex pyridine derivatives, which have potential applications in various synthetic and medicinal chemistry endeavors (Zhu, Lan, & Kwon, 2003).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methylphenoxy)-3-pyridinamine is the carotenoid biosynthetic pathway . This pathway is essential for the assembly of the photosynthetic apparatus in green plants . Carotenoids, the products of this pathway, are crucial components of the photosynthetic reaction centers and the antenna .
Mode of Action
This compound interacts with its targets in the carotenoid biosynthetic pathway . It inhibits the formation of cyclic carotenoids, which are essential for efficient photoprotection . This inhibition leads to a decline in photosynthetic activity .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of carotenoid synthesis by this compound prevents the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll depending on the intensity of illumination .
Pharmacokinetics
Related compounds have been shown to undergo rapid oxidative metabolism in vitro . In rat and dog pharmacokinetic studies, these compounds are rapidly converted to their component carboxylic acid and secondary amine .
Result of Action
The result of the action of this compound is the typical bleaching symptoms in plants . This is due to the degradation of chlorophyll, which depends on the intensity of illumination . The herbicidal effect caused by all compounds, including this compound, which inhibit the formation of cyclic carotenoids, is the decline of photosynthetic activity .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-(4-Methylphenoxy)-3-pyridinamine on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the biochemical pathways within the cell, affecting the cell’s function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models At certain thresholds, it may exhibit toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the compound’s localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(4-methylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCFOIJNPBIOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2490178.png)
![(2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2490179.png)


![3-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide](/img/structure/B2490186.png)



![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)
